Isochromophilone VI (CAS 167173-91-3) is a highly specialized fungal secondary metabolite originally isolated from Penicillium multicolor and Penicillium sclerotiorum. Unlike the vast majority of azaphilones which feature an oxygen-containing isochromene core, Isochromophilone VI is distinguished as the first naturally occurring nitrogen-containing azaphilone derivative, characterized by an isoquinoline-6,8-dione (vinylogous γ-pyridone) scaffold [1]. In commercial and procurement contexts, this structural divergence is critical: it transforms the molecule from a broadly reactive, amine-scavenging pigment into a stable, selective biochemical probe. It is primarily procured as a high-value analytical standard for structure-activity relationship (SAR) studies, a selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), and a narrow-spectrum antimicrobial reference [2].
Generic substitution of Isochromophilone VI with more common azaphilones, such as Sclerotiorin or Isochromophilone IV, fundamentally compromises assay integrity due to divergent chemical reactivity[1]. Standard azaphilones possess an electrophilic oxygen-containing pyran core that rapidly reacts with primary amines in biological buffers (e.g., Tris) or proteins to form vinylogous γ-pyridones. Because Isochromophilone VI is naturally synthesized as a nitrogen-containing isoquinoline-6,8-dione with a 2-hydroxyethyl substitution, it is chemically stable against further amine-exchange reactions [2]. This structural distinction eliminates the off-target protein cross-linking seen in oxygen-core analogs and completely abolishes binding to specific targets like Hsp90 and CETP, making it a non-interchangeable probe for selective biochemical screening [3].
In comparative chaperone and transfer protein assays, the structural core of the azaphilone dictates target viability. Assays evaluating Hsp90 and cholesteryl ester transfer protein (CETP) inhibition demonstrate that oxygen-containing azaphilones like Sclerotiorin exhibit measurable activity, comparable to standard inhibitors like 17-AAG for Hsp90. In direct contrast, Isochromophilone VI is completely inactive against both Hsp90 and CETP [1]. This complete loss of activity is directly attributed to the replacement of the electrophilic pyran oxygen with a nitrogen atom, which prevents the covalent or high-affinity interactions required for these specific targets.
| Evidence Dimension | Hsp90 and CETP inhibitory activity |
| Target Compound Data | Isochromophilone VI: Inactive |
| Comparator Or Baseline | Sclerotiorin: Highly active (Hsp90 inhibition comparable to 17-AAG) |
| Quantified Difference | Complete abolition of target binding |
| Conditions | In vitro Hsp90 chaperoning machine assay (progesterone receptor and rabbit reticulocyte lysate) and CETP assay |
Procuring this compound provides an essential negative control or highly specific probe that avoids the off-target chaperone and transfer protein binding inherent to oxygen-core azaphilones.
While Isochromophilone VI loses affinity for certain targets, it retains its function as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), albeit with an altered potency profile compared to its oxygen-core counterparts. In rat liver microsome assays, Isochromophilone VI demonstrated an IC50 of 120 µM for ACAT inhibition. Under identical conditions, the oxygen-containing analogs Isochromophilone IV and V exhibited higher potency with IC50 values of 50 µM [1]. This 2.4-fold difference quantifies the impact of the nitrogenous core on lipid metabolism enzyme binding, confirming that while potency is reduced, the distinct scaffold remains viable for ACAT-directed applications.
| Evidence Dimension | Acyl-CoA:cholesterol acyltransferase (ACAT) inhibition |
| Target Compound Data | Isochromophilone VI: IC50 = 120 µM |
| Comparator Or Baseline | Isochromophilone IV and V: IC50 = 50 µM |
| Quantified Difference | 2.4-fold reduction in ACAT inhibitory potency |
| Conditions | Enzyme assay using rat liver microsomes |
Allows researchers to study ACAT inhibition using a stable, non-amine-reactive scaffold, differentiating lipid metabolism effects from the broader reactivity of more potent azaphilones.
Isochromophilone VI exhibits a highly restricted antimicrobial profile compared to closely related fungal metabolites. In standard disc diffusion assays, the baseline azaphilone Sclerotiorin and the metabolite Pencolide showed broad-spectrum bacteriostatic and fungicidal activity against Gram-positive (S. pyogenes, S. aureus), Gram-negative (S. typhimurium, E. coli), and yeast (C. albicans) strains. Conversely, Isochromophilone VI showed a selective inhibition zone exclusively against Staphylococcus aureus, with no activity against the other tested pathogens [1]. This narrow spectrum fundamentally differentiates it from the broad toxicity of crude Penicillium extracts.
| Evidence Dimension | Bacterial and fungal growth inhibition spectrum |
| Target Compound Data | Isochromophilone VI: Selective inhibition of S. aureus only |
| Comparator Or Baseline | Sclerotiorin / Pencolide: Broad-spectrum inhibition (S. pyogenes, S. typhimurium, E. coli, C. albicans) |
| Quantified Difference | Exclusive Gram-positive selectivity versus broad-spectrum antimicrobial activity |
| Conditions | Antimicrobial disc diffusion assay |
Provides a highly selective reference standard for Gram-positive antimicrobial screening without the confounding broad-spectrum toxicity of generic azaphilones.
Because Isochromophilone VI naturally possesses a nitrogen-substituted isoquinoline-6,8-dione core, it is a highly reliable procurement choice for establishing SAR baselines. It allows researchers to definitively prove when the electrophilic pyran oxygen of standard azaphilones is strictly required for target binding (such as in Hsp90 or CETP inhibition), acting as a non-reactive negative control [1].
In ACAT inhibition studies or general lipid metabolism screening, standard azaphilones risk reacting with amine-containing biological buffers or off-target proteins. Procuring Isochromophilone VI provides researchers with a pre-aminated, chemically stable probe that retains ACAT binding (IC50 = 120 µM) without the confounding variable of spontaneous vinylogous γ-pyridone formation during the assay [2].
For industrial or academic screening of narrow-spectrum antibiotics, Isochromophilone VI serves as an exact reference material. Its exclusive activity against Staphylococcus aureus—devoid of the broad Gram-negative or fungicidal activity seen in analogs like Sclerotiorin—makes it highly suitable for calibrating selective Gram-positive inhibition models[3].
Acute Toxic